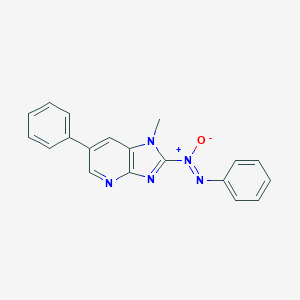

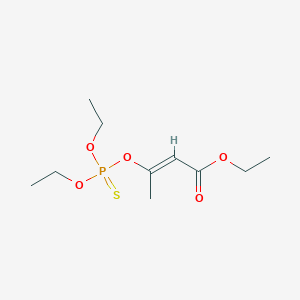

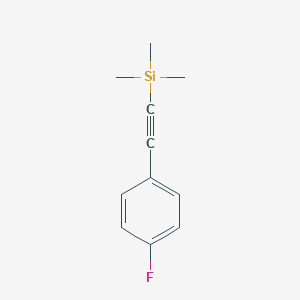

![molecular formula C14H15NO2S B161101 2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-46-6](/img/structure/B161101.png)

2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid, also known as MTT, is a yellow tetrazolium dye that is widely used in scientific research. MTT is a popular reagent for measuring cell viability and proliferation, as it is converted into a purple formazan product by mitochondrial enzymes in living cells.

Mechanism of Action

2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid is converted into a purple formazan product by mitochondrial enzymes in living cells. The formazan product is insoluble in water and is trapped inside the cells, allowing for easy quantification of cell viability and proliferation. The conversion of this compound to formazan is dependent on the activity of mitochondrial enzymes, making it a useful indicator of mitochondrial function.

Biochemical and Physiological Effects:

This compound is a non-toxic reagent that does not interfere with cellular processes. It is a reliable indicator of cell viability and proliferation, and has been extensively validated in a variety of cell types and experimental conditions. This compound is also stable and easy to handle, making it a popular choice in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid in lab experiments include its reliability, stability, and ease of use. This compound is also relatively inexpensive and widely available. However, this compound can be affected by experimental conditions such as pH and temperature, and its conversion to formazan can be influenced by the presence of other compounds. Additionally, this compound is not suitable for use in live-cell imaging experiments, as the formazan product is trapped inside the cells.

Future Directions

For 2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid research include the development of new assays and applications, as well as the optimization of existing protocols. There is also a need for further validation of this compound in different experimental conditions and cell types. Additionally, the use of this compound in combination with other assays and techniques, such as live-cell imaging and gene expression analysis, could provide new insights into cellular processes and drug discovery.

Synthesis Methods

2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid is synthesized from 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (this compound-B) by the removal of the bromine atom. This compound-B is first synthesized by the reaction of 2-nitro-5-thiophenecarboxaldehyde with 4,5-dimethylthiazole in the presence of sodium borohydride. This compound-B is then treated with sodium hydroxide to remove the bromine atom, resulting in the formation of this compound.

Scientific Research Applications

2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid is widely used in scientific research for measuring cell viability and proliferation. It is commonly used in drug discovery and toxicity testing, as well as in studies of cell metabolism and mitochondrial function. This compound is also used in assays for enzyme activity and protein quantification.

properties

CAS RN |

132483-46-6 |

|---|---|

Molecular Formula |

C14H15NO2S |

Molecular Weight |

261.34 g/mol |

IUPAC Name |

2-[4-(4,5-dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid |

InChI |

InChI=1S/C14H15NO2S/c1-8(14(16)17)11-4-6-12(7-5-11)13-15-9(2)10(3)18-13/h4-8H,1-3H3,(H,16,17) |

InChI Key |

QRODITHLDQGJNA-UHFFFAOYSA-N |

SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)C(=O)O)C |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)C(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

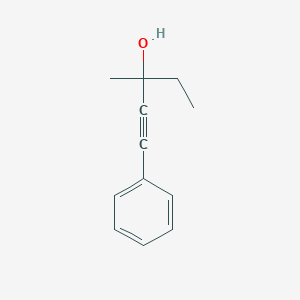

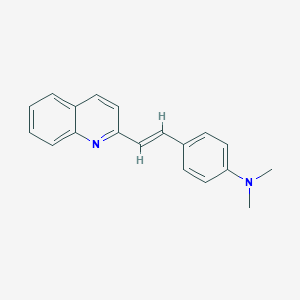

![2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B161043.png)

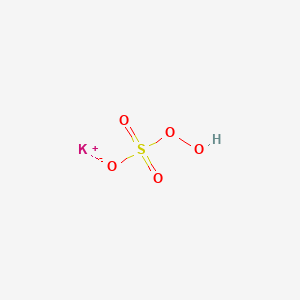

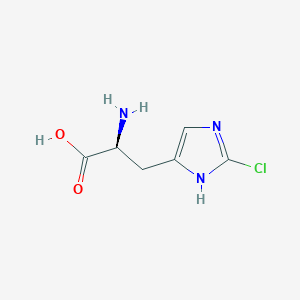

![Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)](/img/structure/B161048.png)

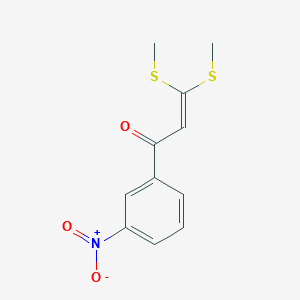

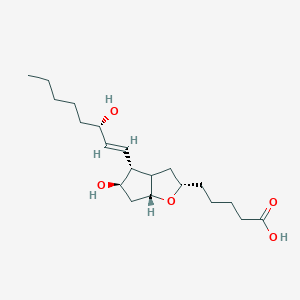

![4,5-Dihydro-3H,3'H-spiro[furan-2,1'-isobenzofuran]](/img/structure/B161055.png)